[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%
Brand Name: Vulcanchem
CAS No.: 1595319-98-4
VCID: VC11652106
InChI: InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28+/m0/s1
SMILES: CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Molecular Formula: C24H28NOPS
Molecular Weight: 409.5 g/mol

[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%

CAS No.: 1595319-98-4

Cat. No.: VC11652106

Molecular Formula: C24H28NOPS

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% - 1595319-98-4

Specification

CAS No. 1595319-98-4
Molecular Formula C24H28NOPS
Molecular Weight 409.5 g/mol
IUPAC Name (R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28+/m0/s1
Standard InChI Key CQTCXERPVMMUIR-HMILPKGGSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C
SMILES CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Canonical SMILES CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide features three critical stereochemical elements:

  • An (S)-configured sulfinamide group (-S(O)-N-\text{-S(O)-N-}) attached to a tert-butyl moiety.

  • An (S)-configured ethylamine backbone linked to a 2-(diphenylphosphino)phenyl group.

  • A diphenylphosphine (-PPh2\text{-PPh}_2) substituent at the ortho position of the phenyl ring.

The 95% purity specification indicates rigorous chromatographic purification, typically via reversed-phase HPLC, to eliminate diastereomeric or desulfinated byproducts . The compound’s stereochemical integrity is paramount for its function as a chiral inducer in metal-catalyzed reactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC26H31NOPS\text{C}_{26}\text{H}_{31}\text{NOPS}
Molecular Weight455.6 g/mol
CAS Number2565792-85-8
Purity95%Query
ConfigurationSR,SS_R,S-diastereomer

Synthesis and Purification Strategies

Synthetic Pathways

The ligand is synthesized through a multi-step sequence:

  • Chiral Sulfinamide Formation: Condensation of tert-butanesulfinamide with a chiral amine precursor under Mitsunobu conditions to establish the SRS_R-sulfinamide configuration .

  • Phosphine Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution to install the diphenylphosphine group at the phenyl ring’s ortho position .

  • Diastereomeric Resolution: Purification via flash chromatography or preparative HPLC to achieve 95% purity, critical for catalytic performance .

Critical Reaction Parameters

  • Temperature Control: Maintained below 0°C during sulfinamide formation to prevent racemization.

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) for phosphine coupling steps.

  • Catalyst Choice: Pd(PPh3_3)4_4 or Ni(COD)2_2 for efficient P–C bond formation .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Freely soluble in chlorinated solvents (e.g., DCM, chloroform) and THF; sparingly soluble in hexanes.

  • Stability: Sensitive to oxidation; requires storage under inert atmosphere (-20°C, argon) .

Table 2: Representative Spectroscopic Features

TechniqueKey Signals
1H NMR^1\text{H NMR} (CDCl3_3)δ 7.45–7.20 (m, 14H, Ar-H), 3.85 (q, J=6.8 Hz, 1H, CH-N), 1.40 (s, 9H, C(CH3_3)3_3)
31P NMR^{31}\text{P NMR}δ -15.2 (s, PPh2_2)
IR (cm1^{-1})1165 (S=O), 1430 (P-CAr_{Ar}), 2970 (C-H aliphatic)
HRMSm/z 456.1943 [M+H]+^+ (calc. 456.1948)

Applications in Asymmetric Catalysis

Metal Coordination and Enantiocontrol

The ligand’s P,S-bidentate coordination mode enables strong binding to transition metals (e.g., Rh, Ir, Pd), creating chiral environments for substrates. Notable applications include:

  • Hydrogenation: Asymmetric hydrogenation of α,β-unsaturated ketones with >90% ee .

  • Cross-Coupling: Suzuki-Miyaura couplings of aryl chlorides with chiral biaryl products .

Mechanistic Insights

  • Steric Shielding: The tert-butyl sulfinamide and diphenylphosphine groups create a congested metal center, disfavoring prochiral face approach of substrates.

  • Electronic Effects: The sulfinamide’s electron-withdrawing nature polarizes metal-substrate bonds, accelerating oxidative addition/reductive elimination .

Future Research Directions

  • Expanded Substrate Scope: Testing in enantioselective C–H activation and cyclopropanation.

  • Heterobimetallic Complexes: Exploiting dual metal sites for tandem catalysis.

  • Continuous Flow Adaptations: Integrating the ligand into flow reactors for scalable synthesis.

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